1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
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Description
1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.288. The purity is usually 95%.
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Biological Activity
The compound 1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N2O, with a molecular weight of approximately 220.28 g/mol. The structural characteristics include:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Oxazole moiety : A five-membered ring containing one nitrogen and one oxygen atom.
- Propynyl group : An alkyne substituent that may enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and analgesic agent.
Antimicrobial Activity
Research indicates that derivatives of piperazine often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains:
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound A | S. aureus | 0.0039 |
Compound B | E. coli | 0.025 |
These findings suggest that the compound may possess broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated the potential of piperazine derivatives in inhibiting cancer cell proliferation. The compound's structure allows it to interact with various molecular targets involved in cancer progression:
The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in oncology .
Analgesic Activity
Preliminary studies have suggested that the compound may exhibit analgesic properties. In animal models, it has been noted to reduce pain responses significantly:
Test Model | Result |
---|---|
Acetic acid-induced writhing | Significant reduction |
Hot plate test | Increased pain threshold |
These results indicate potential central and peripheral analgesic effects, warranting further investigation into its efficacy and safety profile .
Case Studies and Research Findings
Several studies have focused on the pharmacodynamics and pharmacokinetics of related piperazine compounds:
- Study on Antimicrobial Activity : A comparative analysis of piperazine derivatives showed that modifications at the piperazine nitrogen could enhance antibacterial potency against resistant strains.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that structural modifications could lead to improved selectivity towards malignant cells while sparing normal cells.
- Analgesic Mechanism Exploration : Investigations into the mechanism of action revealed that compounds like this one might modulate pain pathways through interaction with cannabinoid receptors or inhibition of fatty acid amide hydrolase (FAAH), which plays a role in pain perception .
Properties
IUPAC Name |
5-methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-4-14-5-7-15(8-6-14)10-12-9-11(2)16-13-12/h1,9H,4-8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXVKHFZDIVCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.